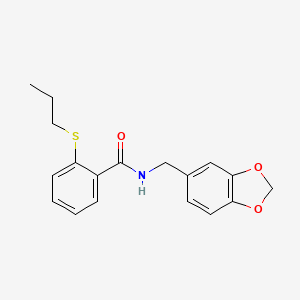![molecular formula C18H20FNO5 B5457743 4-(2-fluorophenoxy)-1-{[5-(hydroxymethyl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5457743.png)
4-(2-fluorophenoxy)-1-{[5-(hydroxymethyl)-2-furyl]methyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a piperidine ring, a furan ring, and a phenyl ring with a fluorine substituent. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring could be formed through a cyclization reaction, while the carboxylic acid group could be introduced through an oxidation reaction . The fluorine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, furan ring, and phenyl ring would add complexity to the structure and could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the piperidine ring could undergo substitution reactions, and the furan ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water, while the presence of the nonpolar phenyl ring could make it soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-fluorophenoxy)-1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5/c19-15-3-1-2-4-16(15)25-18(17(22)23)7-9-20(10-8-18)11-13-5-6-14(12-21)24-13/h1-6,21H,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRATKIORBANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)CC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(butylthio)-6-[5-(4-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457702.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5457725.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5457728.png)

![{[2-(benzyloxy)-1-naphthyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5457747.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5457760.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5457776.png)
![7-(3-chlorophenyl)-4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5457778.png)
![6-hydroxy-5-nitro-2-[2-(4-oxo-4H-chromen-3-yl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5457781.png)
![8-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5457784.png)
![5-ethyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5457791.png)
